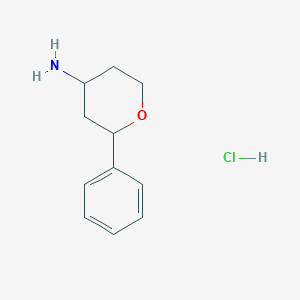

2-Phenyloxan-4-amine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

2-phenyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZOJBNGVRNGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-99-1 | |

| Record name | 2-phenyloxan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 2 Phenyloxan 4 Amine Hydrochloride

Established Synthetic Pathways to the 2-Phenyloxan-4-amine (B12509894) Core

The fundamental structure of 2-phenyloxan-4-amine is assembled through a combination of reactions that form the oxane ring and install the key amine group.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a primary method for introducing the amine group onto a pre-formed oxane ring. fiveable.me This typically involves the reaction of an oxane derivative bearing a suitable leaving group at the 4-position with an amine source. Common leaving groups include halides or sulfonates. The Gabriel synthesis, a well-established method for forming primary amines, utilizes phthalimide (B116566) as a nitrogen nucleophile. fiveable.melibretexts.org This method is advantageous as it prevents over-alkylation to secondary and tertiary amines. fiveable.melibretexts.org The reaction proceeds by nucleophilic attack of the phthalimide anion on the substrate, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org

Alternatively, direct alkylation with ammonia (B1221849) can be employed, though it can be less selective. libretexts.org To circumvent the issue of multiple alkylations, a large excess of ammonia is often used. libretexts.org

Table 1: Comparison of Nucleophilic Substitution Methods for Amine Synthesis

| Method | Nucleophile | Advantages | Disadvantages |

| Gabriel Synthesis | Phthalimide anion | Prevents over-alkylation, good for primary amines. fiveable.melibretexts.org | Requires an additional deprotection step. libretexts.org |

| Direct Alkylation | Ammonia | Direct, one-step process. | Can lead to mixtures of primary, secondary, and tertiary amines. libretexts.orgmasterorganicchemistry.com |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines, including 2-phenyloxan-4-amine. masterorganicchemistry.comlibretexts.org This two-step process, which can often be performed in a single pot, involves the reaction of a ketone precursor, 2-phenyloxan-4-one, with ammonia to form an intermediate imine. masterorganicchemistry.comlibretexts.org This imine is then reduced to the desired amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.com These milder reducing agents have the advantage of selectively reducing the imine in the presence of the starting ketone, which can improve reaction efficiency. masterorganicchemistry.com

Recent advancements have introduced catalytic systems for reductive amination. For instance, iron-catalyzed reductive aminations using aqueous ammonia as the nitrogen source and hydrogen gas as the reductant have been developed, offering a more sustainable approach. d-nb.info

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Common, readily available. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Formation of the Oxane Ring System

The construction of the central oxane (tetrahydropyran) ring is a critical step in the synthesis. A common strategy for forming six-membered heterocyclic rings like oxane is through the cyclization of a 1,5-diol. vulcanchem.com This intramolecular reaction is typically acid-catalyzed. Other approaches can involve intramolecular Williamson ether synthesis, where a halo-alcohol is treated with a base to induce cyclization. The phenyl group at the 2-position can be introduced before or after the ring formation, for example, through a Friedel-Crafts reaction or by using a phenyl-substituted starting material. vulcanchem.com

Advanced Synthetic Approaches to 2-Phenyloxan-4-amine Hydrochloride

Modern synthetic efforts often focus on controlling the stereochemistry of the final product, leading to the synthesis of specific enantiomers or diastereomers.

Asymmetric Synthesis for Chiral Enantiomers

The presence of multiple stereocenters in 2-phenyloxan-4-amine means it can exist as different stereoisomers. Asymmetric synthesis aims to produce a single, desired enantiomer. york.ac.uk This is crucial in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Methods for asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, or chiral reagents. york.ac.uk For amine synthesis, biocatalytic methods employing enzymes like transaminases or amine dehydrogenases are gaining prominence due to their high stereoselectivity and environmentally friendly reaction conditions. nih.govmdpi.com These enzymes can convert a prochiral ketone into a specific chiral amine. mdpi.com

Chiral induction is the process of transferring chirality from a chiral source to the molecule being synthesized. nih.gov One of the most effective methods for the asymmetric synthesis of chiral amines is the use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary). nih.govyale.edu

This technique involves the condensation of the chiral auxiliary with the ketone precursor (2-phenyloxan-4-one) to form a chiral N-sulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. The final step involves the acidic removal of the chiral auxiliary to yield the enantiomerically enriched primary amine. nih.gov This method allows for the predictable synthesis of either enantiomer of the target amine by starting with the corresponding (R)- or (S)-tert-butanesulfinamide. nih.gov

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. organic-chemistry.orgbeilstein-journals.org These small organic molecules, such as derivatives of proline and other amines, can effectively catalyze reactions with high stereoselectivity under mild conditions. organic-chemistry.orgbeilstein-journals.org In the context of synthesizing structures similar to 2-phenyloxan-4-amine, organocatalysts are instrumental in creating chiral amine functionalities. rsc.org

Mechanochemical approaches, such as ball milling, in conjunction with organocatalysts, represent a green and efficient method for synthesizing heterocyclic compounds like 2-amino-3-cyano-4H-pyrans. rsc.org This solvent-free technique, when paired with a mild basic organocatalyst, can lead to the formation of diverse and densely functionalized products in a one-pot, three-component reaction. rsc.org

Enzymatic Catalysis in Chiral Amine Synthesis

The synthesis of chiral amines, a key feature of this compound, has been significantly advanced through the use of enzymatic catalysis. nih.govresearchgate.net Enzymes, particularly transaminases and oxidases, offer high stereoselectivity and operate under environmentally benign conditions. nih.gov

Transaminases (ATAs) are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. rsc.orggoogle.com Protein engineering, through methods like directed evolution and rational design, has been crucial in expanding the substrate scope of wild-type transaminases to accommodate bulky and aromatic substrates, which is relevant for the synthesis of phenyl-substituted compounds. nih.govrsc.org Challenges such as unfavorable reaction equilibria and product inhibition are being addressed through strategies like the use of specific amine donors that lead to by-products that are easily removed from the reaction mixture. acs.org

Amine oxidases can be used in deracemization processes, where they selectively oxidize one enantiomer of a racemic amine, which can then be reduced back to the racemate, allowing for the kinetic resolution of the desired enantiomer. nih.gov Similar to transaminases, protein engineering has been employed to broaden the substrate range of amine oxidases. nih.gov

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones to produce chiral amines, using ammonia as the amino donor. nih.gov Engineering of these enzymes has expanded their utility in synthesizing a variety of chiral amines. nih.gov

Stereoselective Synthesis of Diastereomers

The stereoselective synthesis of specific diastereomers is a critical aspect of modern organic chemistry, particularly in the preparation of complex molecules with multiple stereocenters. chemrxiv.orgnih.gov For a compound like this compound, which can exist as multiple diastereomers, controlling the relative and absolute stereochemistry during synthesis is paramount.

Strategies for achieving diastereoselectivity often involve the use of chiral catalysts, auxiliaries, or reagents that can direct the formation of one diastereomer over others. beilstein-journals.orgnih.gov For instance, in the synthesis of carbocyclic nucleoside analogues, a convergent approach allows for the preparation of diverse chiral amine building blocks that are then coupled with a common intermediate. beilstein-journals.org This method provides access to various stereoisomers by simply changing the chiral amine component. beilstein-journals.org

In the context of cyclic systems, the stereochemical outcome of reactions like dihydroxylation can be influenced by the steric bulk of existing substituents on the ring, leading to highly diastereoselective transformations. beilstein-journals.org Similarly, in the synthesis of difluoroindanediol-based compounds, enzymatic kinetic resolution and diastereoselective reactions were employed to set the absolute and relative stereochemistry of multiple stereocenters. nih.gov

Multi-Component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product. wikipedia.orgnih.gov This approach is advantageous due to its atom economy, step efficiency, and the ability to rapidly generate molecular diversity. nih.govmdpi.com

Several named MCRs are relevant to the synthesis of amine-containing heterocyclic structures. The A3 coupling reaction , which involves an aldehyde, an amine, and an alkyne, is a prominent method for producing propargylamines, which are versatile synthetic intermediates. mdpi.com A variation of this, the KA2 coupling, utilizes a ketone instead of an aldehyde. mdpi.com These reactions are often catalyzed by transition metals like copper. researchgate.net

Other notable MCRs include the Ugi and Passerini reactions , which are based on isocyanides and are instrumental in the synthesis of α-amino carboxamides and α-acyloxy carboxamides, respectively. wikipedia.org The Mannich reaction , which can also be performed as a multicomponent reaction, is a classic method for the synthesis of β-amino carbonyl compounds. wikipedia.org The development of catalytic and asymmetric versions of these MCRs has further expanded their utility in modern organic synthesis. vipergen.com

Optimization of Reaction Conditions and Process Development

The successful synthesis of a target molecule often relies on the careful optimization of reaction conditions to maximize yield, purity, and efficiency. researchgate.netsemanticscholar.org

Catalyst Development and Ligand Effects

The performance of a catalytic system is highly dependent on the nature of the catalyst and its associated ligands. sigmaaldrich.combeilstein-journals.org In palladium-catalyzed cross-coupling reactions, for example, the development of bulky, electron-rich phosphine (B1218219) ligands, such as those pioneered by Buchwald, has dramatically improved the efficiency and scope of these transformations. sigmaaldrich.com The generation of the active Pd(0) species from stable Pd(II) precatalysts is a key step, and the choice of ancillary ligands, including amines, can significantly influence the rate and efficiency of this activation process. sigmaaldrich.comua.edu

The identity of amine ligands in palladium precatalysts can affect catalyst activity and lifetime, with primary n-alkylamines often providing the most active catalysts for certain cross-coupling reactions. ua.edu In copper-catalyzed reactions, the basicity and steric properties of aromatic amine ligands can have a profound impact on the reaction rate and the formation of by-products. mdpi.com

Solvent Selection and Reaction Environment

The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, selectivity, and the ease of product isolation. dtu.dkrsc.org A systematic approach to solvent selection considers factors such as the solubility of reactants and products, the desired reaction temperature range, and the environmental, health, and safety profile of the solvent. dtu.dkresearchgate.net

For a given reaction, the optimal solvent can significantly reduce costs and environmental impact, even for reactions with similar yields in different media. rsc.org In some cases, solvent-free reaction conditions, such as those employed in mechanochemistry, can offer a more environmentally friendly alternative. researchgate.net The use of "green" solvents, such as deep eutectic solvents, is also an area of active research and has shown promise in simplifying reaction conditions and improving sustainability. mdpi.com The reaction environment, including temperature and the presence or absence of a base, can also dramatically affect the outcome of a reaction. researchgate.netanalis.com.my

Scale-Up Considerations for Research Production

The transition from a laboratory-scale synthesis to a larger research production scale for this compound introduces a series of challenges that necessitate careful consideration of the chemical process and engineering parameters. While specific scale-up data for this compound is not extensively published, insights can be drawn from general principles of process chemistry and from the synthesis of structurally related compounds, such as other substituted tetrahydropyrans.

A key aspect of scaling up is maintaining reaction efficiency and safety, which can be affected by changes in heat and mass transfer, reaction kinetics, and reagent addition rates. For the synthesis of related 4-aminotetrahydropyran (B1267664) compounds, a multi-step process is often employed, which may involve the formation of a tetrahydropyran (B127337) ring, introduction of a nitrogen-containing functional group, and subsequent transformations to yield the final amine hydrochloride. Each of these steps presents unique scale-up challenges.

For instance, a patented process for preparing 4-aminotetrahydropyran compounds involves the reaction of a 4-substituted tetrahydropyran with hydrazine, followed by a decomposition reaction using Raney nickel. google.com The scale-up of such a process requires careful control of reaction temperature, which is preferably maintained between 50 to 100 °C. google.com The use of Raney nickel, a pyrophoric catalyst, on a larger scale demands stringent safety protocols to manage its handling and filtration. google.com

Furthermore, the economic viability and environmental impact of the chosen synthetic route become more pronounced at a larger scale. catalysis.blog The cost and availability of starting materials, the efficiency of each reaction step (atom economy), and the management of solvent and reagent waste are critical factors. beilstein-journals.org For research production, where tens to hundreds of grams of material might be needed, the selection of a robust and reproducible synthetic route is paramount. rsc.org

The following table outlines typical reaction parameters and yields for the synthesis of a related 4-aminotetrahydropyran hydrochloride, providing a basis for considering the scale-up of this compound.

Table 1: Synthesis Parameters for a 4-Aminotetrahydropyran Hydrochloride Derivative

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Hydrazine Adduct Formation | 4-substituted tetrahydropyran, Hydrazine | - | Organic Solvent | 20-120 | Not specified | Not specified | google.com |

| Decomposition | 4-hydrazinotetrahydropyran hydrochloride | Raney nickel, NaOH (aq) | Ethanol (B145695)/Water | 75 | 24 | 37 (reaction yield) | google.com |

When scaling up the synthesis of this compound, several key areas must be addressed:

Reaction Homogeneity and Mixing: Ensuring efficient mixing in larger reaction vessels is crucial to maintain consistent temperature and concentration profiles, which directly impact reaction selectivity and yield. beilstein-journals.org The use of baffles and appropriate stirrer designs becomes important. beilstein-journals.org

Heat Management: Exothermic or endothermic reaction steps that are easily managed on a small scale can become significant safety hazards or sources of inefficiency at a larger scale. beilstein-journals.org Proper reactor jacketing and temperature control systems are essential to manage the heat of reaction. beilstein-journals.org

Reagent Addition: The rate of addition of reagents can influence local concentrations and temperatures, potentially leading to side reactions or impurities. Controlled addition using syringe pumps or addition funnels with careful monitoring is necessary.

Work-up and Purification: Isolation and purification of the product on a larger scale may require different techniques than those used in the lab. For example, extraction and filtration processes need to be optimized for larger volumes. Crystallization, a common method for purification, can be sensitive to scale, affecting crystal size and purity.

Catalyst Handling and Recovery: If a solid catalyst like Raney nickel is used, its safe handling, filtration, and potential for recovery and reuse are important considerations for both safety and cost-effectiveness on a larger scale. google.com

Chemical Reactivity and Derivatization Studies of 2 Phenyloxan 4 Amine Hydrochloride

Reactivity of the Amine Functional Group

The primary amine group in 2-phenyloxan-4-amine (B12509894) is a nucleophilic center, making it amenable to various chemical reactions. As the compound is a hydrochloride salt, the amine is protonated. For it to react as a nucleophile, the addition of a base is typically required to liberate the free amine.

The nitrogen atom of the amine can act as a nucleophile to attack alkyl halides or other electrophilic carbon species, leading to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, N-alkylation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. While specific studies on 2-phenyloxan-4-amine are not widely detailed in public literature, the alkylation of structurally similar amino compounds is a well-established transformation. nih.gov The presence of a hydroxyl group elsewhere in a molecule can influence whether N-alkylation or O-alkylation is favored. nih.gov

Table 1: Representative Alkylation Reactions of Amines

| Alkylating Agent | Product Type | General Conditions |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

Acylation of the amine group is a fundamental transformation that yields stable amide derivatives. This reaction is frequently employed to protect the amine functionality during multi-step syntheses or to introduce specific structural motifs. semanticscholar.org The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base. researchgate.net

A general and environmentally friendly method involves the acylation of amine hydrochlorides with anhydrides in an aqueous medium, facilitated by the addition of a base like sodium bicarbonate (NaHCO₃). semanticscholar.orgresearchgate.net This approach is efficient for various types of amines and anhydrides, often yielding the product in high purity without the need for extensive chromatographic separation. researchgate.net This method demonstrates high chemoselectivity, acylating amines in the presence of other sensitive functional groups like phenols and thiols. semanticscholar.orgresearchgate.net

Table 2: Examples of Amide Formation from Amines

| Acylating Agent | Reagents & Conditions | Product |

|---|---|---|

| Acetic Anhydride | NaHCO₃, Water | N-acetyl derivative |

| Benzoic Anhydride | NaHCO₃, Water | N-benzoyl derivative |

Data derived from general procedures for the acylation of amine hydrochlorides in aqueous media. semanticscholar.orgresearchgate.net

Beyond alkylation and acylation, the amine group can participate in other nucleophilic reactions. These include reactions with sulfonyl chlorides to form sulfonamides, and addition to isocyanates or isothiocyanates to generate urea (B33335) or thiourea (B124793) derivatives, respectively. It can also be involved in multicomponent reactions, such as the Ugi reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. ambeed.com Such transformations significantly expand the chemical space accessible from the 2-phenyloxan-4-amine scaffold.

Modifications of the Phenyl Substituent

The phenyl ring of 2-phenyloxan-4-amine is an aromatic system that can undergo reactions characteristic of benzene (B151609) derivatives, allowing for further functionalization of the molecule.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, enabling the introduction of various substituents onto the phenyl ring. byjus.comlibretexts.org The existing substituent on the ring (the oxane ring, an alkyl group) is an ortho-, para-directing activator. However, if the amine group is protonated (as in the hydrochloride salt) or converted to an electron-withdrawing group (like an amide), it can deactivate the ring or alter the directing effects.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). lumenlearning.commasterorganicchemistry.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions allow for the formation of new carbon-carbon bonds directly on the aromatic ring. byjus.comlibretexts.org

The choice of reaction conditions is crucial to control the position and number of substituents added to the ring.

To achieve more complex molecular architectures, the phenyl ring can be first halogenated (via EAS) and then subjected to transition metal-catalyzed cross-coupling reactions. libretexts.org These powerful reactions create new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide (e.g., an aryl bromide derivative of the starting compound) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures or attaching alkyl/alkenyl groups.

Heck Reaction: This reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine, which could be used to introduce a second amino group or other nitrogen-based functionalities onto the phenyl ring. libretexts.org

These cross-coupling strategies require prior modification of the phenyl ring to introduce a halide, which then serves as a handle for these subsequent transformations.

Table 3: Common Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron | Pd Catalyst + Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Heck Reaction | Aryl Halide + Alkene | Pd Catalyst + Base | C(sp²) - C(alkene) |

Stereochemical Investigations and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms—known as absolute and relative stereochemistry—is fundamental to understanding the compound's properties. The relative stereochemistry (cis/trans isomerism) describes the orientation of the phenyl and amine substituents relative to each other on the oxane ring. The absolute configuration (R/S designation) at each chiral center defines the specific enantiomer.

Standard methods for elucidating the stereochemistry of such compounds include single-crystal X-ray diffraction, which can provide an unambiguous determination of the solid-state structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, is another powerful tool. These reagents interact differently with each enantiomer, leading to distinguishable shifts in the NMR spectrum that allow for the assignment of configuration.

Chiral Resolution Techniques for Enantiomeric Separation

The separation of a racemic mixture of 2-Phenyloxan-4-amine (B12509894) into its individual enantiomers is known as chiral resolution. wikipedia.org This process is essential for studying the properties of each enantiomer independently. The most common methods involve converting the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com The method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing them to travel through the column at different rates and thus be separated. phenomenex.comsigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of polar and ionic compounds like amines. sigmaaldrich.com

For a compound like 2-Phenyloxan-4-amine, a typical chiral HPLC method would involve a specialized column and a carefully optimized mobile phase. The pH of the mobile phase can be a critical factor in achieving effective resolution between enantiomers. researchgate.net

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Macrocyclic Glycopeptide-based (e.g., Teicoplanin, Vancomycin). sigmaaldrich.com |

| Mobile Phase | Typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography. For reversed-phase, aqueous buffers with methanol (B129727) or acetonitrile (B52724) are used. researchgate.net |

| Detection | UV detection is common, typically at a wavelength where the phenyl group absorbs. |

| Key Optimization Factor | The mobile phase composition, including the type and concentration of the alcohol modifier and any acidic or basic additives, is adjusted to maximize separation (resolution). nih.gov |

A classic and widely used method for resolving chiral amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different solubilities. rsc.org This difference allows for their separation by fractional crystallization. unchainedlabs.com

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains. unchainedlabs.com After separation by filtration, the pure enantiomer of the amine is recovered by treating the salt with a base to neutralize the resolving agent. gavinpublishers.com This technique can be highly efficient, although it may require careful optimization of solvents and crystallization conditions to achieve high enantiomeric purity. gavinpublishers.com

| Parameter | Example Detail | Reference |

|---|---|---|

| Racemic Compound | Racemic Amine (e.g., 2-Phenyloxan-4-amine) | wikipedia.org |

| Chiral Resolving Agent | (+)-Tartaric Acid or (-)-Tartaric Acid | libretexts.orggavinpublishers.com |

| Solvent System | Often an alcohol, such as Isopropanol (IPA), or a mixture with water or other co-solvents. | gavinpublishers.com |

| Process | 1. Dissolve racemate and resolving agent in a heated solvent. 2. Cool to induce crystallization of the less soluble diastereomeric salt. 3. Filter to isolate the crystalline salt. 4. Regenerate the pure enantiomeric amine using a base (e.g., NaOH). | rsc.orggavinpublishers.com |

| Purity Measurement | Enantiomeric Excess (ee) is determined, often by chiral HPLC or polarimetry. | gavinpublishers.com |

Conformational Dynamics of the Oxane Ring

The six-membered oxane (tetrahydropyran) ring in 2-Phenyloxan-4-amine is not planar. To minimize angular and torsional strain, it adopts a puckered "chair" conformation, similar to cyclohexane. In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

The chair conformation is dynamic and can undergo a "ring flip," where axial substituents become equatorial and vice versa. However, the two chair conformations are often not equal in energy. Bulky substituents, like the phenyl group at C2, create significant steric strain (1,3-diaxial interactions) when in an axial position. Therefore, the conformation where the phenyl group occupies an equatorial position is strongly favored energetically. The preferred orientation of the smaller amine group at C4 would depend on its relative stereochemistry (cis or trans) with respect to the phenyl group.

Influence of Stereochemistry on Molecular Interactions

The specific stereochemistry of 2-Phenyloxan-4-amine profoundly influences how it interacts with other chiral molecules. This principle is the very basis for chiral resolution via diastereomeric salt formation, where a chiral resolving agent physically interacts differently with each enantiomer, leading to salts with distinct physical properties like solubility. nih.gov

Similarly, in a biological context, the three-dimensional shape of a molecule is critical for its ability to bind to target receptors or enzymes, which are themselves chiral. The different spatial arrangements of the phenyl and amine groups in the various stereoisomers of 2-Phenyloxan-4-amine would result in different binding affinities and interactions within a chiral binding pocket. nih.gov For instance, two enantiomers may fit into a receptor site with vastly different efficiencies, a phenomenon that is central to modern pharmacology.

Advanced Spectroscopic Characterization and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 2-Phenyloxan-4-amine (B12509894) hydrochloride, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The protons on the oxane ring would appear in the aliphatic region (1.5-4.5 ppm), with their chemical shifts influenced by the adjacent oxygen atom, phenyl group, and amine function. The proton attached to the nitrogen (part of the ammonium (B1175870) hydrochloride) would likely appear as a broad signal.

The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals: six for the phenyl ring and five for the oxane ring. The carbon atom attached to the oxygen (C2) and the carbon bearing the phenyl group would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenyloxan-4-amine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho, meta, para) | 7.2 - 7.5 | 125 - 130 |

| Phenyl C (ipso) | - | 140 - 145 |

| Oxane C2-H (adjacent to O) | 4.0 - 4.5 | 75 - 85 |

| Oxane C3-H₂ | 1.5 - 2.2 | 30 - 40 |

| Oxane C4-H (adjacent to N) | 3.0 - 3.5 | 45 - 55 |

| Oxane C5-H₂ | 1.5 - 2.2 | 30 - 40 |

| Oxane C6-H₂ (adjacent to O) | 3.5 - 4.0 | 65 - 75 |

| Amine N-H₃⁺ | Broad, variable | - |

To unambiguously assign all signals and confirm the molecular structure, advanced NMR techniques are employed. ipb.ptresearchgate.net

2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the sequence of protons within the oxane ring and confirming their relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This directly correlates each proton signal with the carbon signal it is attached to, definitively assigning the carbons of the oxane and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in confirming the connection between the phenyl group at the C2 position and the amine at the C4 position of the oxane ring.

Solid-State NMR (SSNMR): Since the compound is a hydrochloride salt and typically a crystalline solid, SSNMR provides invaluable information about its solid-state structure. nih.gov Unlike solution NMR, SSNMR spectra are influenced by anisotropic interactions that are averaged out by molecular tumbling in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. For hydrochloride pharmaceuticals, ³⁵Cl SSNMR is a particularly powerful tool. rsc.orgacs.orgrsc.orgnih.gov It is highly sensitive to the local environment of the chloride ion, making it excellent for identifying different polymorphic forms and characterizing the hydrogen-bonding network between the ammonium cation and the chloride anion. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns.

For 2-Phenyloxan-4-amine hydrochloride, electrospray ionization (ESI) would be a suitable method, which would typically show a prominent peak for the protonated molecule of the free base, [M+H]⁺. The molecular ion of the free base (C₁₁H₁₅NO) has a nominal mass of 177 amu.

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for such a molecule include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. miamioh.eduyoutube.com

Ring cleavage: The oxane ring can undergo fragmentation, often initiated by the loss of a small neutral molecule like water or formaldehyde, or through retro-Diels-Alder reactions.

Loss of the phenyl group: Cleavage of the bond connecting the phenyl ring to the oxane ring can also occur.

Table 2: Predicted Key Mass Fragments for 2-Phenyloxan-4-amine

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 178 | [M+H]⁺ (Protonated molecule of the free base) |

| 160 | [M+H - H₂O]⁺ (Loss of water) |

| 105 | [C₆H₅-CH=OH]⁺ (Fragment from ring cleavage) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 74 | [C₃H₈NO]⁺ (Fragment from alpha-cleavage and rearrangement) |

High-Resolution Mass Spectrometry provides an extremely accurate mass measurement (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. mdpi.com For 2-Phenyloxan-4-amine, HRMS would confirm the molecular formula as C₁₁H₁₅NO, distinguishing it from any other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of MS. nih.govnih.gov This is the method of choice for analyzing the purity of this compound, identifying any impurities from its synthesis, and quantifying it in various matrices. shimadzu.comwaters.comfrag-den-staat.de A typical LC-MS method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like ammonium acetate (B1210297) or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) run in a gradient elution mode. The mass spectrometer, often a tandem MS (MS/MS), allows for highly selective and sensitive detection using modes like Multiple Reaction Monitoring (MRM). nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. triprinceton.orgnih.gov Both methods probe the vibrational energy levels of molecular bonds, but they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. youtube.com

For this compound, key vibrational modes would include:

N-H stretching: In the hydrochloride salt, the amine is protonated to an ammonium group (NH₃⁺). This gives rise to a very broad and strong absorption band in the IR spectrum, typically in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretches. gla.ac.uk

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the oxane ring appear just below 3000 cm⁻¹.

C-O-C stretching: The ether linkage in the oxane ring will produce a strong, characteristic C-O-C stretching band in the IR spectrum, usually around 1050-1150 cm⁻¹.

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region correspond to the C=C bond vibrations within the phenyl ring.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Ammonium (R-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad | Weak |

| Ammonium (R-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H (Oxane) | C-H Stretch | 2850 - 2960 | Strong | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination

While an experimental crystal structure for this specific compound is not publicly available, the analysis would involve growing a suitable single crystal, collecting diffraction data using an X-ray diffractometer, and solving and refining the structure. nih.gov The resulting structural model would reveal:

The precise conformation of the six-membered oxane ring, which is expected to adopt a stable chair conformation.

The relative stereochemistry, showing the orientation of the phenyl group at C2 and the ammonium group at C4 (e.g., cis or trans).

The crystal packing arrangement, detailing the intermolecular interactions.

A detailed map of the hydrogen-bonding network, showing how the ammonium group (N-H₃⁺) donates hydrogen bonds to the chloride anions (Cl⁻) and potentially to the ether oxygen of neighboring molecules, which governs the stability of the crystal lattice. gla.ac.ukmdpi.com

Chromatographic Purity Assessment and Method Development

The purity of this compound is a critical parameter that is rigorously assessed using various chromatographic techniques. These methods are essential for quantifying the compound's purity and for the separation and identification of any potential impurities or enantiomeric variants.

Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of chemical compounds. For amine hydrochlorides, which can be challenging to analyze by GC due to their low volatility, derivatization is often required. However, for related compounds, GC has been successfully employed. For instance, in the analysis of 2-chloroethylamine (B1212225) hydrochloride, a GC method was developed using an SE-54 chromatographic column with a hydrogen flame ionization detector (FID). google.com The typical parameters for such an analysis are detailed in the table below.

Table 1: Example of Gas Chromatography (GC) Parameters for a Related Amine Hydrochloride

| Parameter | Value |

|---|---|

| Chromatographic Column | SE-54 |

| Detector | Hydrogen Flame Ionization Detector (FID) |

| Column Temperature | 50 °C |

| Detector Temperature | 250 °C |

| Vaporization Chamber Temp. | 250 °C |

| Carrier Gas (N2) Flow | 30 mL/min |

| Split Ratio | 1:60 |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Sample Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) is a more common and versatile method for the purity assessment of amine hydrochlorides like this compound. A patent for the related compound 2-chloroethylamine hydrochloride details an HPLC method that can be adapted for this purpose. google.com This method utilizes a C18 or a cyano (CN) column with a UV detector. The mobile phase is typically a buffered aqueous solution mixed with an organic solvent like acetonitrile.

Table 2: Example of High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value |

|---|---|

| Chromatographic Column | Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10mM K2HPO4 Aqueous solution (pH 8.0) |

| Mobile Phase B | Acetonitrile (CH3CN) |

| Elution Mode | Isocratic (40:60 Mobile Phase A:B) |

| Detection Wavelength | 195 nm |

Chiral Chromatography for Enantiomeric Purity

Since this compound contains chiral centers, it is crucial to determine its enantiomeric purity. Chiral HPLC is the most widely used technique for this purpose, involving a chiral stationary phase (CSP) that can differentiate between the enantiomers. phenomenex.com

For the separation of chiral amines, polysaccharide-based CSPs are particularly effective. nih.govresearchgate.net The separation mechanism relies on the differential interactions of the enantiomers with the chiral selector of the stationary phase. The mobile phase composition, including the type of organic solvent and the use of additives, plays a significant role in achieving optimal separation. nih.govresearchgate.net For basic compounds like this compound, acidic or basic additives are often included in the mobile phase to improve peak shape and resolution. nih.govresearchgate.net For example, the addition of ethanesulfonic acid or methanesulfonic acid has been shown to have a beneficial effect on the chiral separation of amines. nih.gov

The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

Table 3: General Approach for Chiral HPLC Method Development

| Step | Description |

|---|---|

| 1. Column Selection | Screen various polysaccharide-derived chiral stationary phases (CSPs). |

| 2. Mobile Phase Screening | Test different normal-phase (e.g., hexane (B92381)/alcohol) or reversed-phase mobile phases. |

| 3. Additive Optimization | Evaluate the effect of acidic or basic additives (e.g., diethylamine, trifluoroacetic acid) on separation and peak shape. |

| 4. Parameter Optimization | Optimize flow rate, temperature, and detection wavelength to achieve the best resolution and sensitivity. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide deep insights into the geometry, stability, and reactivity of 2-Phenyloxan-4-amine (B12509894) hydrochloride.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Phenyloxan-4-amine hydrochloride, DFT calculations would be invaluable for:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. This would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Electronic Properties: Calculating key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of molecular reactivity and stability.

Spectroscopic Predictions: Simulating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computed structure.

Thermodynamic Properties: Estimating thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the spontaneity of reactions involving the compound.

While no specific DFT studies on this compound are published, research on related structures, such as other phenylamine derivatives and oxane rings, demonstrates the utility of this approach. For instance, DFT has been used to study the conformational preferences and electronic properties of various amine-functionalized molecules and heterocyclic systems.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would allow for the exploration of its dynamic behavior.

Potential applications of MD simulations for this compound include:

Conformational Sampling: Identifying the different conformations the molecule can adopt in various environments (e.g., in a vacuum, in water, or in a lipid bilayer) and determining their relative populations.

Solvation Effects: Understanding how the solvent molecules, such as water, arrange around the compound and influence its structure and dynamics.

Ligand-Receptor Interactions: If a biological target for this compound were identified, MD simulations could be used to study the stability of the ligand-protein complex and the key interactions that govern binding.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking would be a critical step in identifying potential biological targets.

The process would involve:

Target Identification: Selecting a protein of interest based on a therapeutic hypothesis.

Binding Site Prediction: Identifying the most likely binding pocket on the protein surface.

Pose Generation and Scoring: Docking the 3D structure of this compound into the predicted binding site and using a scoring function to rank the different binding poses based on their predicted affinity.

Although no docking studies have been published for this specific compound, research on structurally similar molecules demonstrates the power of this technique in drug discovery. For example, docking studies have been extensively used to investigate the interactions of various amine-containing compounds with a wide range of protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Prioritization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. If a set of this compound derivatives with known biological activities were available, QSAR modeling could be employed.

The steps in developing a QSAR model would include:

Data Set Collection: Assembling a series of analogues with their corresponding biological activity data.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., steric, electronic, hydrophobic) for each analogue.

Model Building and Validation: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity. The model would then be rigorously validated to ensure its predictive power.

QSAR models could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Prediction of Reaction Pathways and Selectivity

Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to understand the factors that control selectivity. For this compound, this could involve:

Retrosynthetic Analysis: Computationally identifying potential starting materials and reaction steps for its synthesis.

Mechanism Elucidation: Using quantum chemical methods to study the transition states and intermediates of a proposed reaction to understand its mechanism in detail.

Selectivity Prediction: Investigating the energy barriers for different reaction pathways to predict the regioselectivity or stereoselectivity of a reaction.

While specific reaction pathway predictions for this compound are not available, computational methods are routinely used in synthetic chemistry to guide the design of efficient and selective synthetic routes.

Role As a Chemical Scaffold and Intermediate in Medicinal Chemistry Research

Utility of the 2-Phenyloxan-4-amine (B12509894) Scaffold in Drug Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a family of related compounds. The 2-phenyloxan-4-amine structure is a valuable scaffold because it combines several key features that are desirable in drug design. Contemporary drug discovery often seeks novel and unusual ring systems to move beyond common benzenoid and heteroaromatic structures, aiming for improved specificity and novel intellectual property. nih.gov

The oxane ring provides a defined three-dimensional geometry, which can be crucial for fitting into the specific binding pockets of biological targets like proteins and enzymes. The phenyl group can be easily modified with different substituents to explore how these changes affect biological activity, a fundamental process in structure-activity relationship (SAR) studies. Furthermore, the primary amine group is a versatile chemical handle that can be readily reacted to introduce a wide range of other molecular fragments.

The broader 2-phenethylamine motif is a key component in a vast number of biologically active compounds, and exploring variations, including ring-closed structures like the phenyloxane, is a common strategy in drug discovery. beilstein-journals.org Derivatives of this scaffold, such as 4-(3-Bromophenyl)oxan-4-amine HCl, are recognized for their potential pharmacological properties and utility in medicinal chemistry. The strategic replacement of a simple ring with a more complex heterocyclic system, a tactic known as scaffold hopping, is a central theme in modern drug design to identify compounds with improved properties. pharmablock.com

| Structural Feature | Description | Advantage in Drug Design |

|---|---|---|

| Oxane Ring | A saturated six-membered heterocyclic ring containing one oxygen atom. | Provides a fixed, non-planar three-dimensional structure that can orient substituents in precise spatial arrangements for optimal target binding. |

| Phenyl Group | An aromatic ring attached at the 2-position of the oxane ring. | Acts as a key interaction moiety and a point for chemical modification (substituent effects) to fine-tune activity, selectivity, and pharmacokinetic properties. |

| Amine Group | A primary amine (NH₂) at the 4-position of the oxane ring. | Serves as a highly versatile synthetic handle for introducing a wide range of chemical diversity through reactions like acylation, alkylation, and reductive amination. |

Integration into Diverse Heterocyclic Systems

The primary amine of the 2-phenyloxan-4-amine scaffold is a key functional group that allows for its integration into a multitude of diverse heterocyclic systems. Heterocyclic compounds are fundamental to medicinal chemistry, forming the core of many pharmaceuticals. openmedicinalchemistryjournal.com The synthesis of new heterocyclic systems often relies on the cyclization of precursors containing reactive functional groups like amines. organic-chemistry.org

Several established synthetic strategies can be employed to build new rings using the amine group of the phenyloxane scaffold as a nucleophile. For instance:

Condensation Reactions: The amine can react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles such as pyrimidines or diazepines. The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, for example, highlights a pathway where an amine is incorporated into a pyrimidine (B1678525) ring, a common structure in anticancer agents. nih.gov

Cyclization with Multifunctional Reagents: Reaction with reagents containing multiple electrophilic sites can lead to the formation of complex fused or spirocyclic systems. For example, aminoquinazolinone derivatives can be used as precursors for further cyclizations to create triazino- or triazepino-fused quinazolinones. nih.gov

Domino and Tandem Reactions: The scaffold can be incorporated into one-pot reactions where multiple bonds are formed sequentially. An amine can participate in tandem cycloadditions or domino annulation reactions to build complex polycyclic structures efficiently. nih.govmdpi.com For example, base-assisted intramolecular cyclization of aminophenyl derivatives is a known method to form indolinones. nih.gov

While specific examples detailing the cyclization of 2-phenyloxan-4-amine itself are not prevalent in readily available literature, the chemical principles for its use as a building block in heterocyclic synthesis are well-established. The reactivity of its primary amine makes it a suitable starting material for creating novel, complex heterocyclic entities for screening in drug discovery programs. nih.gov

Strategies for Library Synthesis and Combinatorial Chemistry

Combinatorial chemistry is a powerful technique used to rapidly generate large numbers of different but structurally related molecules, known as a chemical library. wikipedia.org This approach is central to modern drug discovery for identifying new hit and lead compounds. nih.gov The 2-phenyloxan-4-amine hydrochloride scaffold is an ideal starting point for combinatorial library synthesis due to its inherent structural features.

The core strategy involves using the amine as a reactive handle to attach a diverse set of building blocks. A common and robust method is the "split-and-pool" synthesis, often performed on a solid support, where a large number of compounds can be generated efficiently. wikipedia.org

A hypothetical combinatorial library based on the 2-phenyloxan-4-amine scaffold could be constructed as follows:

Diversity at the Amine Group: The primary amine can be reacted with a library of carboxylic acids to form a diverse set of amides. Alternatively, reductive amination with a library of aldehydes and ketones would yield a library of secondary amines. core.ac.uk

Diversity at the Phenyl Group: Starting with different substituted versions of the 2-phenyloxan-4-amine core (e.g., with chloro, methyl, or methoxy (B1213986) groups on the phenyl ring) introduces a second layer of diversity.

This multi-pronged approach allows for the systematic exploration of the chemical space around the core scaffold. For example, by combining 100 different carboxylic acids with 10 different substituted phenyloxane cores, a library of 1,000 unique compounds can be generated. These libraries can then be screened for biological activity, and the "active" compounds can be identified through deconvolution methods. wikipedia.orgnih.gov This diversity-oriented synthesis is a key strategy for developing novel acyclic and heterocyclic libraries from simple starting materials like amino acids or their mimics. nih.gov

| Scaffold Core (R¹ Varied) | Building Block Set (R² Varied) | Reaction Type | Resulting Library Structure |

|---|---|---|---|

| 2-(H -phenyl)oxan-4-amine 2-(4-Cl -phenyl)oxan-4-amine 2-(4-Me -phenyl)oxan-4-amine | Acetic Acid Propanoic Acid Benzoic Acid | Amide Coupling |  |

| 2-(H -phenyl)oxan-4-amine 2-(4-Cl -phenyl)oxan-4-amine 2-(4-Me -phenyl)oxan-4-amine | Formaldehyde Acetaldehyde Benzaldehyde | Reductive Amination |  |

Precursor Applications in Pharmaceutical and Agrochemical Synthesis

A key role for versatile chemical building blocks like this compound is to serve as a starting material or intermediate in the synthesis of high-value final products, including pharmaceuticals and agrochemicals.

In the pharmaceutical sector, related phenyloxane structures have been identified as intermediates in the synthesis of opioid receptor ligands. googleapis.com The development of potent and selective drug candidates often involves multi-step syntheses where a core fragment like the phenyloxane amine is prepared first and then elaborated into the final active molecule. mdpi.commdpi.com For example, the synthesis of potent inhibitors for targets like the deubiquitinase USP1/UAF1 involved creating derivatives of N-benzyl-2-phenylpyrimidin-4-amine, a class of molecules that could potentially be accessed from a phenyloxane amine precursor. nih.gov

Biological Activity Studies and Mechanistic Investigations in Research Models

In Vitro Mechanistic Investigations

In the initial stages of research, in vitro studies are fundamental for characterizing the molecular interactions of a compound. These laboratory-based assays provide a controlled environment to investigate specific biological activities without the complexities of a whole organism. For 2-Phenyloxan-4-amine (B12509894) hydrochloride, such studies would aim to identify its direct molecular targets and cellular effects.

Enzyme Inhibition and Activation Studies

Currently, there is no publicly available scientific literature detailing specific studies on the inhibitory or activatory effects of 2-Phenyloxan-4-amine hydrochloride on any particular enzyme.

Receptor Binding and Modulation Assays

There is a lack of specific data from receptor binding or modulation assays for this compound in the public domain.

Cellular Pathway Modulation

Detailed studies on the modulation of specific cellular pathways by this compound have not been published in the available scientific literature.

Pharmacological Studies in Animal Models (Mechanistic Focus)

Following in vitro characterization, animal models provide a crucial next step in understanding how a compound behaves in a living system. These studies are essential for determining the pharmacokinetic properties and for investigating the compound's mechanism of action in the context of a specific disease.

常见问题

Q. What are the standard synthetic routes for 2-phenyloxan-4-amine hydrochloride, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Critical conditions include solvent choice (e.g., dimethylformamide or dichloromethane for polar aprotic environments), temperature control (50–80°C for imidazole ring formation), and catalysts like palladium or copper salts to facilitate coupling reactions. Side reactions, such as over-alkylation, are minimized by optimizing stoichiometry and reaction time . Structural confirmation requires spectral characterization (¹H/¹³C NMR, IR) and melting point analysis .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for resolving bond angles and conformations, while ¹H/¹³C NMR confirms proton environments and substituent positions. IR spectroscopy identifies functional groups (e.g., NH stretching at ~3200 cm⁻¹ for the amine hydrochloride). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) and enzyme inhibition studies (e.g., monoamine oxidase) are common. Cell viability assays (MTT or resazurin) assess cytotoxicity, while fluorescent probes can track cellular uptake .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data or bioactivity results across studies?

Contradictions in NMR peaks may arise from solvent polarity or pH effects on amine protonation. Repeating experiments under standardized conditions (e.g., DMSO-d₆ vs. D₂O) clarifies ambiguities. For bioactivity, validate assays using positive controls (e.g., known receptor agonists) and orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies optimize enantiomeric purity during synthesis, given the chiral center in 2-phenyloxan-4-amine?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., chiral palladium complexes) enhances enantioselectivity. HPLC with chiral columns (e.g., cellulose-based) monitors purity, while circular dichroism (CD) confirms absolute configuration .

Q. How do computational methods aid in predicting the pharmacological profile of this compound?

Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins (e.g., serotonin transporters). QSAR studies correlate substituent effects (e.g., fluorine substitution at specific positions) with logP and binding energy. MD simulations assess stability of ligand-receptor complexes over time .

Q. What are the key considerations for designing SAR studies with structural analogs?

Focus on modifying the oxane ring (e.g., substituting oxygen with sulfur) or phenyl group (e.g., para-fluoro vs. meta-methoxy). Compare solubility (via shake-flask method), metabolic stability (microsomal assays), and selectivity (kinome profiling). Analog synthesis may require protecting groups (e.g., Boc for amines) to prevent side reactions .

Methodological Guidance

Q. How should researchers handle solubility challenges in biological assays?

Use hydrochloride salts to enhance aqueous solubility. For hydrophobic media, employ co-solvents like DMSO (<1% v/v) or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) monitors aggregation, while LC-MS confirms compound integrity post-solubilization .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Use PPE (nitrile gloves, lab coats) and conduct reactions in fume hoods. Waste should be neutralized (e.g., with sodium bicarbonate) before disposal as hazardous organic waste. Consult SDS for spill management (e.g., absorb with vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。